2-(2-Formylphenoxy)acetamide
Overview
Description
2-(2-Formylphenoxy)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of a phenoxy group attached to an acetamide moiety. The specific structure and substituents on the aromatic ring can significantly influence the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in various studies. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds . These methods typically involve nucleophilic substitution reactions and the use of catalysts to facilitate the reaction.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). For example, the structure of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide was characterized by IR, MS, and 1H NMR . These techniques provide detailed information about the functional groups, molecular framework, and the electronic environment within the molecule.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. The study on N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide investigated the effect of reaction temperature, time, and mole ratio on the yield of the final product . These parameters are crucial for optimizing the synthesis and achieving high yields of the desired compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity. The presence of different substituents on the aromatic ring can lead to variations in these properties, which can be exploited for specific applications, such as pharmaceuticals or agrochemicals. For instance, some 2-(substituted phenoxy) acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents .
Relevant Case Studies
Several case studies highlight the biological activities of acetamide derivatives. Bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers have been studied for their phytotoxic metabolites . Additionally, certain 2-(substituted phenoxy) acetamide derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities, with some compounds showing promising results .
Scientific Research Applications
1. Monoamine Oxidase Inhibitors
- Summary of Application: 2-Phenoxyacetamide analogues, including 2-(2-Formylphenoxy)acetamide, have been synthesized and evaluated for their inhibitory potency towards monoamine oxidases A (MAO-A) and B (MAO-B). These enzymes are important targets for antidepressant drugs .
- Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated using enzyme and cancer cell lysate .
- Results: 2-(4-Methoxyphenoxy)acetamide (compound 12) and 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (compound 21) were identified as the most specific MAO-A inhibitor and the most potent MAO-A/-B inhibitor, respectively .
2. Synthesis and Pharmacological Activities
- Summary of Application: Phenoxy acetamide and its derivatives, including 2-(2-Formylphenoxy)acetamide, have been synthesized and studied for their pharmacological activities .
- Methods of Application: The compounds were synthesized and their pharmacological activities were evaluated .
- Results: The study provided comprehensive information regarding pharmacologically interesting compounds of widely different composition .
3. Anti-COVID-19 Molecular Docking Investigation
- Summary of Application: 2-(2-Formylphenoxy)acetamide has been synthesized and studied for its potential anti-COVID-19 activity through molecular docking investigations .
- Methods of Application: The compound was synthesized using the slow evaporation solution growth technique, and its anti-COVID-19 activity was evaluated through molecular docking investigations .
- Results: The results of this study are not explicitly mentioned in the available resources .
4. Chemical Diversity of Phenoxy Acetamide
- Summary of Application: The literature survey of chemical diversity of phenoxy acetamide and its derivatives, including 2-(2-Formylphenoxy)acetamide, provides comprehensive information regarding pharmacologically interesting compounds of widely different composition .
- Methods of Application: This involves the synthesis of new derivatives of phenoxy acetamide and its derivatives .
- Results: This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
5. Chalcone, Indole and Quinoline Derivatives
- Summary of Application: The literature survey of chemical diversity of phenoxy acetamide and its derivatives, including 2-(2-Formylphenoxy)acetamide, in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .
- Methods of Application: This involves the synthesis of new derivatives of phenoxy acetamide and its derivatives .
- Results: This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
6. Anti-SARS-CoV-2 Activity
- Summary of Application: 2-(2-Formylphenoxy)acetamide has been synthesized and studied for its potential anti-SARS-CoV-2 activity through molecular docking investigations .
- Methods of Application: The compound was synthesized using the slow evaporation solution growth technique, and its anti-SARS-CoV-2 activity was evaluated through molecular docking investigations .
- Results: The molecule has good binding affinity for the target protein 6NUS .
Safety And Hazards
properties
IUPAC Name |
2-(2-formylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODEWAZLVCBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374696 | |
Record name | 2-(2-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenoxy)acetamide | |
CAS RN |
24590-06-5 | |
Record name | 2-(2-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24590-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.